Cas no 1608-40-8 (Benzene,1,4-bis[(1Z)-2-phenylethenyl]-)

Benzene,1,4-bis[(1Z)-2-phenylethenyl]- structure
1608-40-8 structure
Product Name:Benzene,1,4-bis[(1Z)-2-phenylethenyl]-
CAS No:1608-40-8
MF:C22H18
MW:282.378325939178
CID:225546
PubChem ID:5378172
Update Time:2025-04-19

Benzene,1,4-bis[(1Z)-2-phenylethenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene,1,4-bis[(1Z)-2-phenylethenyl]-
    • 1,4-bis[(Z)-2-phenylethenyl]benzene
    • 1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene
    • (Z,Z)-1,4-distyrylbenzene
    • 1,4-bis(2-phenylethyl)benzene
    • 1,4-cis,cis-distyrylbenzene
    • 1,4-cis,cis-distyryl-benzene
    • 1-[(E)-2-Phenylethenyl]-4-[(Z)-2-phenylethenyl]benzene
    • 1-cis-Styryl-4-trans-styrylbenzene
    • AC1NTCHG
    • cis,cis-1,4-Distyryl-benzol
    • NSC157363
    • p-distyrylbenzene
    • NSC-157363
    • 1-((E)-Styryl)-4-((Z)-styryl)benzene
    • 1608-40-8
    • 1-[(E)-2-Phenylethenyl]-4-[(Z)-2-phenylethenyl]benzene #
    • 1-[(Z)-Styryl]-4-[(E)-styryl]benzene
    • DTXSID50418818
    • IJAAWBHHXIWAHM-HEEUSZRZSA-N
    • 16726-72-0
    • Inchi: 1S/C22H18/c1-3-7-19(8-4-1)11-13-21-15-17-22(18-16-21)14-12-20-9-5-2-6-10-20/h1-18H/b13-11-,14-12+
    • InChI Key: IJAAWBHHXIWAHM-HEEUSZRZSA-N
    • SMILES: C1(/C=C\C2C=CC=CC=2)C=CC(/C=C/C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 282.14094
  • Monoisotopic Mass: 282.140850574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 6.02740
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